molecular formula C14H17BrN2O2 B1389934 2-Bromo-N-[3-(1-piperidinylcarbonyl)phenyl]-acetamide CAS No. 1138443-37-4

2-Bromo-N-[3-(1-piperidinylcarbonyl)phenyl]-acetamide

Cat. No.: B1389934
CAS No.: 1138443-37-4
M. Wt: 325.2 g/mol
InChI Key: PDLVWKNGSPWVRR-UHFFFAOYSA-N
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Description

2-Bromo-N-[3-(1-piperidinylcarbonyl)phenyl]-acetamide (CAS 1138443-37-4) is a chemical compound offered for industrial and scientific research purposes . As a bromoacetamide derivative featuring a piperidine carbonyl group, this compound serves as a valuable synthetic intermediate or building block in organic chemistry and drug discovery research . Compounds with piperidinyl carbonyl and acetamide motifs are of significant interest in medicinal chemistry and are frequently explored in the development of bioactive molecules . For instance, research into related structures has shown potential in targeting G Protein-Coupled Receptors (GPCRs) , which are a major class of drug targets. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or animal consumption . Researchers should handle this material with care, referring to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information . It is recommended to store the container tightly closed in a dry, cool, and well-ventilated place .

Properties

IUPAC Name

2-bromo-N-[3-(piperidine-1-carbonyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O2/c15-10-13(18)16-12-6-4-5-11(9-12)14(19)17-7-2-1-3-8-17/h4-6,9H,1-3,7-8,10H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLVWKNGSPWVRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features

The target compound’s structure is distinguished by the 3-(1-piperidinylcarbonyl)phenyl substituent. Key analogs include:

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight CAS Number Notable Data
2-Bromo-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide 3-(1-piperidinylcarbonyl) C₁₄H₁₇BrN₂O₂ 337.20 Not reported Hypothesized synthesis via bromoacetyl chloride and 3-(1-piperidinylcarbonyl)aniline
2-Bromo-N-[3-(trifluoromethyl)phenyl]acetamide 3-(trifluoromethyl) C₉H₇BrF₃NO 282.06 25625-57-4 NMR (¹H, ¹³C) and ESI-MS data available
2-Bromo-N-(4-bromophenyl)acetamide 4-bromo C₈H₇Br₂NO 293.96 Not reported Crystal structure with dihedral angle 54.6° between aromatic rings
2-Bromo-N-(3-methoxyphenyl)acetamide 3-methoxy C₉H₁₀BrNO₂ 260.09 Not reported Synthesized via bromoacetylation of 3-methoxyaniline

Key Observations :

  • Piperidinylcarbonyl Group : Introduces steric bulk and hydrogen-bonding capacity, which may improve binding affinity in biological targets compared to simpler substituents .

Physicochemical Properties

Crystallography and Hydrogen Bonding

  • 2-Bromo-N-(4-bromophenyl)acetamide : Exhibits intramolecular C–H···O hydrogen bonds and intermolecular N–H···N interactions, forming 2D networks .

Solubility and Lipophilicity

  • Trifluoromethyl Derivatives : Higher lipophilicity (LogP ~3.5) due to the hydrophobic CF₃ group .
  • Methoxy Derivatives : Reduced LogP (~2.8) compared to CF₃ analogs, enhancing aqueous solubility .
  • Piperidinylcarbonyl Group : Moderate LogP (predicted ~2.5–3.0) due to balanced hydrophobicity and hydrogen-bonding capacity .

Biological Activity

2-Bromo-N-[3-(1-piperidinylcarbonyl)phenyl]-acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H17BrN2O2C_{14}H_{17}BrN_{2}O_{2}, with a molecular weight of 325.20 g/mol. The presence of the bromine atom significantly influences its chemical reactivity and biological properties, particularly in enzyme inhibition and receptor interactions.

The biological activity of this compound primarily stems from its interaction with various molecular targets, including enzymes and receptors. The bromine atom enhances the compound's ability to participate in nucleophilic substitution reactions, which can modulate the activity of specific proteins involved in disease pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Binding : It may bind to receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related chloroacetamides have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Compound TypeTarget OrganismsActivity Level
ChloroacetamidesS. aureus, MRSAEffective
ChloroacetamidesE. coliLess effective
ChloroacetamidesCandida albicansModerate effectiveness

The structure-activity relationship (SAR) suggests that the position of substituents on the phenyl ring affects antimicrobial potency, with halogenated derivatives often displaying enhanced activity due to increased lipophilicity .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial potential of various N-substituted phenyl-acetamides, including derivatives similar to this compound. The results indicated that compounds with a p-substituted phenyl ring had superior activity against Gram-positive bacteria due to their ability to penetrate cell membranes effectively .
  • Enzyme Interaction Studies : Another study focused on the interaction of similar compounds with specific enzymes involved in metabolic processes. The findings revealed that the presence of a bromine atom could enhance binding affinity compared to non-halogenated analogs, suggesting a potential for developing new therapeutic agents targeting metabolic disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-N-[3-(1-piperidinylcarbonyl)phenyl]-acetamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via coupling reactions between bromoacetyl chloride and 3-(1-piperidinylcarbonyl)aniline derivatives. Key steps include:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HCl) in anhydrous dichloromethane with catalytic DMAP to enhance reactivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Yield optimization : Reaction temperature (0–5°C for bromoacetyl chloride addition) and stoichiometric ratios (1:1.2 amine:acylating agent) minimize side products like di-brominated derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Methodology :

  • 1H/13C NMR : Confirm the presence of the bromoacetamide moiety (δ ~3.8 ppm for CH2Br in 1H NMR; δ ~170 ppm for carbonyl carbons in 13C NMR) and piperidine ring protons (δ ~1.5–2.7 ppm) .
  • Mass spectrometry (ESI-MS) : Look for [M+H]+ peaks matching the molecular weight (e.g., ~365 Da) and isotopic patterns consistent with bromine (1:1 ratio for 79Br/81Br) .
  • IR spectroscopy : Validate amide C=O stretches (~1650–1680 cm⁻¹) and absence of unreacted amine groups .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodology :

  • Accelerated stability studies : Store samples at 25°C/60% RH and 40°C/75% RH for 4–8 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) to detect hydrolyzed products (e.g., free amine or bromoacetic acid) .
  • Light sensitivity : Perform photostability tests under ICH Q1B guidelines using UV/visible light exposure.

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodology :

  • Dose-response profiling : Use IC50 assays (e.g., kinase inhibition) alongside cytotoxicity screening (MTT assays on HEK293 or HepG2 cells) to identify selectivity windows. Adjust substituents (e.g., piperidine vs. morpholine) to reduce off-target effects .
  • Molecular docking : Compare binding modes in target vs. non-target proteins (e.g., using AutoDock Vina) to rationalize discrepancies. Prioritize compounds with >10-fold selectivity .

Q. How does the compound’s conformation (e.g., piperidine ring puckering) influence its interactions with biological targets?

  • Methodology :

  • X-ray crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve 3D binding poses. Note that chair vs. boat conformations of the piperidine ring alter hydrogen-bonding networks .
  • Dynamic simulations : Run MD simulations (AMBER/CHARMM) to assess conformational flexibility and entropy-driven binding contributions .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Methodology :

  • Chiral chromatography : Use preparative HPLC with chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers.
  • Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during amide bond formation to control stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-N-[3-(1-piperidinylcarbonyl)phenyl]-acetamide
Reactant of Route 2
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2-Bromo-N-[3-(1-piperidinylcarbonyl)phenyl]-acetamide

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